molecular formula C11H20N2O3 B12064966 (2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid

(2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid

Cat. No.: B12064966
M. Wt: 228.29 g/mol
InChI Key: XTZHGCNSGNIGNG-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid is a complex organic compound characterized by its unique structure, which includes a cyclobutyl ring and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the cyclobutyl ring followed by the introduction of the amino group and subsequent formamido group attachment. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biological pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(1-aminocyclobutyl)formamido]propanoic acid
  • (2S)-2-[(1-aminocyclobutyl)formamido]butanoic acid

Uniqueness

What sets (2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid apart from similar compounds is its specific structure, which includes a cyclobutyl ring and a formamido group

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

(2S)-2-[(1-aminocyclobutanecarbonyl)amino]-4-methylpentanoic acid

InChI

InChI=1S/C11H20N2O3/c1-7(2)6-8(9(14)15)13-10(16)11(12)4-3-5-11/h7-8H,3-6,12H2,1-2H3,(H,13,16)(H,14,15)/t8-/m0/s1

InChI Key

XTZHGCNSGNIGNG-QMMMGPOBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1(CCC1)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1(CCC1)N

Origin of Product

United States

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